molecular formula C12H16O3 B119338 3-(Diethoxymethyl)benzaldehyde CAS No. 150990-60-6

3-(Diethoxymethyl)benzaldehyde

Cat. No.: B119338
CAS No.: 150990-60-6
M. Wt: 208.25 g/mol
InChI Key: ZNUTVQHYWZPSSR-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3. It is a colorless liquid with a potent, sweet, almond-like fragrance. This compound is soluble in both water and alcohol, making it versatile for various applications .

Biochemical Analysis

Biochemical Properties

3-(Diethoxymethyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it has been shown to enhance the efficacy of conventional antifungal agents by sensitizing the cells to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis . This mechanism is particularly effective in inhibiting fungal growth and enhancing the efficacy of antifungal treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained disruption of cellular antioxidation systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively disrupts cellular antioxidation without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are critical for determining the safe and effective dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in disrupting cellular antioxidation systems and enhancing the efficacy of antifungal treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)benzaldehyde typically involves the acetalization of benzaldehyde. One common method is the reaction of benzaldehyde with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-(Diethoxymethyl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Diethoxymethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Difluoromethoxy)benzaldehyde

Comparison: 3-(Diethoxymethyl)benzaldehyde is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity towards certain reagents. For instance, the presence of the diethoxymethyl group can influence its reactivity in electrophilic aromatic substitution reactions, making it more or less reactive compared to other benzaldehyde derivatives .

Properties

IUPAC Name

3-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUTVQHYWZPSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584509
Record name 3-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150990-60-6
Record name 3-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isophthalaldehyde (21.44 g, 160 mmol), ammonium chloride (0.34 g, 6.38 mmol) in anhydrous ethanol (23.2 g, 480 mmol) was cooled to 0° C., then triethyl orthoformate was added drop-wise. After the addition, the mixture was warmed to 40° C. and stirred for two days. The mixture was filtered and the filtrate was concentrated to give crude product. The crude product was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=200:1 to 100:1) to give 3-(diethoxymethyl)benzaldehyde (25.4 g, yield 76%) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.23-1.27 (m, 6H), 3.53-3.67 (m, 4H), 5.58 (s, 1H), 7.52-7.56 (t, J=7.6 Hz, 1H), 7.74-7.77 (dd, J1=7.6 Hz, J2=3.6 Hz, 1H), 8.00 (s, 1H), 10.04 (s, 1H); LC-MS (ESI) m/z: 209 (M+1)+.
Quantity
21.44 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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